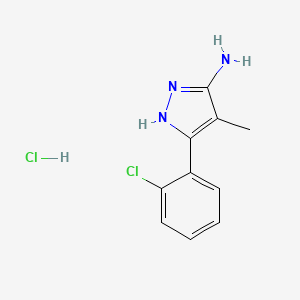
1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone
Übersicht
Beschreibung
1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is a synthetic organic compound characterized by a pyridine ring substituted with a methoxy group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.
Substitution with Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, often using pyrrolidine as the nucleophile.
Formation of Ethanone Group: The ethanone group is introduced through acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy and pyrrolidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy or pyrrolidine groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-acrylate
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: 1-(2-Methoxy-6-(pyrrolidin-1-YL)pyridin-3-YL)-ethanone is unique due to its specific substitution pattern and the presence of both methoxy and pyrrolidine groups. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different biological activities or material properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)10-5-6-11(13-12(10)16-2)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZBSFUABFFMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)N2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)

![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate](/img/structure/B1389696.png)

![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)
![1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1389699.png)



![2-Bromo-N-{4-[(ethylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1389710.png)
![2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389711.png)
![2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389712.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389715.png)
![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)
